Product packaging for Skyrin(Cat. No.:CAS No. 602-06-2)

Skyrin

Cat. No.: B155860
CAS No.: 602-06-2
M. Wt: 538.5 g/mol
InChI Key: MQSXZQXHIJMNAF-UHFFFAOYSA-N
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Description

Contextualization within Natural Products Chemistry

Natural products chemistry focuses on compounds isolated from biological sources, which often possess unique structural features and biological activities. Skyrin fits squarely within this domain, being a secondary metabolite produced by certain fungi and plants. Its study contributes to the broader understanding of the diversity and potential applications of compounds found in nature. This compound is characterized as a fungal-derived compound with a polycyclic aromatic structure, biosynthesized through the polyketide pathway. biosynth.com

Historical Perspectives on this compound Discovery and Early Investigations

This compound was first discovered by Howard and Raistrick in 1954, isolated from Penicillium islandicum Sopp. redalyc.orgresearchgate.net Early investigations focused on determining its chemical behavior and proposing a structure based on the obtained results. redalyc.orgresearchgate.net Subsequently, Shibata and co-workers utilized spectroscopic methods, such as UV, IR, and NMR, to further characterize this compound and corroborate the structure initially proposed. redalyc.orgresearchgate.net Later, in 1973, Hatfield and Slagle successfully isolated and characterized this compound from extracts of Hypomyces lactifluorum, also reporting spectral data for the compound. redalyc.orgresearchgate.net

Significance of this compound as a Bisanthraquinone Compound

This compound holds significance as a bisanthraquinone compound. Bisanthraquinones are a class of natural products formed by the dimerization of two anthraquinone (B42736) units. This compound is specifically described as a symmetrical anthraquinone dimer possessing a 1,1′-biaryl linkage. nih.gov This structural characteristic is central to its chemical identity and distinguishes it within the broader family of anthraquinones. This compound is functionally related to emodin (B1671224), another anthraquinone derivative. nih.govinvivochem.cninvivochem.com The biosynthesis of this compound has been shown to involve the 5,5′-dimerization of emodin radicals, catalyzed by a cytochrome P450 monooxygenase. acs.org This biosynthetic pathway highlights its direct relationship to emodin and provides insight into how this bisanthraquinone structure is formed in nature.

This compound has been reported in various organisms, including Talaromyces islandicus, Talaromyces rugulosus, and other species. nih.govinvivochem.cninvivochem.com It has also been identified in the genus Hypericum. researchgate.net The presence of this compound in different fungal and plant species underscores its occurrence as a natural product. redalyc.orgresearchgate.netresearchgate.net

Here is a table summarizing some key data points regarding this compound:

PropertyValueSource
Molecular FormulaC₃₀H₁₈O₁₀ biosynth.comnih.govinvivochem.cn
Molecular Weight538.46 g/mol biosynth.cominvivochem.cn
PubChem CID73071 nih.govinvivochem.cnchem960.comhaoranbio.com
CAS Number602-06-2 biosynth.comnih.govinvivochem.cntargetmol.comsigmaaldrich.com
IUPAC Name2,4,5-trihydroxy-7-methyl-1-(2,4,5-trihydroxy-7-methyl-9,10-dioxoanthracen-1-yl)anthracene-9,10-dione nih.govinvivochem.cn
Chemical ClassPolyketides -> Aromatic polyketides -> Anthracenes and phenanthrenes nih.gov
Reported SourcesTalaromyces islandicus, Talaromyces rugulosus, Penicillium islandicum, Hypomyces lactifluorum, Cytospora rhizophorae, Cordyceps formosana, Hypericum genus redalyc.orgresearchgate.netnih.govinvivochem.cninvivochem.comresearchgate.netresearchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H18O10 B155860 Skyrin CAS No. 602-06-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5-trihydroxy-7-methyl-1-(2,4,5-trihydroxy-7-methyl-9,10-dioxoanthracen-1-yl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18O10/c1-9-3-11-19(13(31)5-9)29(39)23-17(35)7-15(33)21(25(23)27(11)37)22-16(34)8-18(36)24-26(22)28(38)12-4-10(2)6-14(32)20(12)30(24)40/h3-8,31-36H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSXZQXHIJMNAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(=C(C=C4O)O)C(=O)C6=C(C5=O)C=C(C=C6O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208943
Record name Skyrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602-06-2
Record name Skyrin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Skyrin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361128
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Skyrin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKYRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLA1F42GXP
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence and Mycological/botanical Origins of Skyrin

Fungal Kingdom as Primary Sources of Skyrin Production

The fungal kingdom represents a major source of naturally produced this compound. bioaustralis.comresearchgate.net Various fungal species, particularly within the Ascomycota, have been identified as producers of this bisanthraquinone.

Isolation and Characterization from Talaromyces Species

Species belonging to the genus Talaromyces are recognized producers of this compound. This compound has been reported in Talaromyces islandicus and Talaromyces rugulosus. nih.gov Research on endophytic fungal strains, such as Talaromyces sp. YE3016, isolated from sources like mangrove plants, has led to the isolation of this compound alongside related anthraquinone (B42736) compounds. nih.govnih.govfrontiersin.org Another study isolated this compound from the mangrove endophytic fungus Talaromyces sp. ZH-154. nih.govfrontiersin.org Talaromyces wortmannii, an endophyte of Aloe vera, has also been found to contain this compound. nih.gov These findings highlight the role of Talaromyces species, including endophytic strains, in the production of this compound.

Data on this compound Isolation from Talaromyces Species:

Fungal SpeciesSource of IsolationCo-occurring CompoundsReference
Talaromyces islandicusNot specified in snippetNot specified in snippet nih.gov
Talaromyces rugulosusNot specified in snippetNot specified in snippet nih.gov
Talaromyces sp. YE3016Endophytic (solid-state fermentation)3-demethyl-3-(2-hydroxypropyl)-skyrin, oxythis compound (B1654456), emodin (B1671224), 1,3,6-trihydroxy-8-methyl-anthraquinone, ergosterol nih.govfrontiersin.org
Talaromyces sp. ZH-154Mangrove endophyticEmodin, oxythis compound, rugulosins A and B nih.govfrontiersin.org
Talaromyces wortmanniiEndophytic of Aloe veraBiemodin, emodic acid, oxythis compound, rugulosins A and B nih.gov

Identification in Penicillium Species

Historically, this compound was first reported as a pigment isolated from Penicillium islandicum. bioaustralis.com This underscores the early recognition of Penicillium as a source of this compound. More recently, this compound has been detected in culture extracts of Penicillium silybi, a new species isolated as an endophyte from milk thistle (Silybum marianum). mdpi.comnih.govuncg.eduboku.ac.at Penicillium pinophilum, isolated as an endophyte from Allium schoenoprasum, has also been shown to produce this compound. thieme-connect.de These examples demonstrate the continued identification of this compound in various Penicillium species, including endophytic strains.

Data on this compound Identification in Penicillium Species:

Fungal SpeciesSource of IsolationCo-occurring CompoundsReference
Penicillium islandicumNot specified in snippetFlavothis compound bioaustralis.comiupac.org
Penicillium silybiEndophytic (milk thistle)Oxythis compound, monomeric anthraquinones related to emodic and chloremodic acids, endocrocin, paxilline, pestalotin, 7-hydroxypestalotin mdpi.comnih.govuncg.eduboku.ac.at
Penicillium pinophilumEndophytic (Allium schoenoprasum)Oxythis compound, dicatenarin, 1,6,8-trihydroxy-3-hydroxymethylanthraquinone thieme-connect.de

Presence in Dermocybe Species and Other Fungal Taxa

This compound is also known to occur in species within the fungal genus Dermocybe, which is part of Cortinarius subgenus Dermocybe. ias.ac.inacgpubs.orgzobodat.atresearchgate.net It is considered a principal pigment in certain Dermocybe species, contributing to their yellow coloration. zobodat.at For instance, this compound has been isolated from the fruiting bodies of the Chilean mushroom Dermocybe nahuelbutensis. acgpubs.org Its presence in Dermocybe species is significant for chemotaxonomic studies within this group. ias.ac.inacgpubs.org Beyond Talaromyces and Penicillium, this compound has been reported in a broad cross-section of fungal genera. bioaustralis.com While specific examples beyond those detailed are not extensively provided in the search results, the literature indicates a wider distribution of this compound production within the fungal kingdom.

Data on this compound Presence in Dermocybe and Other Fungi:

Fungal Genus/SpeciesContext of PresenceCo-occurring Compounds (if mentioned)Reference
Dermocybe speciesPrincipal pigment, chemotaxonomyAnthraquinones, pre-anthraquinones ias.ac.inacgpubs.orgzobodat.at
Dermocybe nahuelbutensisIsolated from fruiting bodiesDermolutein, endocrocin, flavomannin C, 7,7'-emodinphyscion acgpubs.org
Myrothecium verrcariaNaturally occurring metabolite(-)-flavothis compound iupac.org
Hypocopra rostrataCoprophilous fungusHypocoprins A-C (sesquiterpenoids) pensoft.net
Cyanodermella asterisEndophytic fungusNot specified in snippet pensoft.net

Contribution of Lichen Symbionts to this compound Diversity

Lichens, which are symbiotic associations primarily between fungi (mycobionts) and algae or cyanobacteria (photobionts), also contribute to the natural occurrence of this compound. researchgate.netmediresonline.orgnih.gov The fungal partner in the lichen is responsible for producing the secondary metabolites, including this compound. mediresonline.orgnih.gov

Occurrence within the Teloschistaceae Family (e.g., Xanthoria, Caloplaca)

While parietin is a characteristic pigment of the Teloschistaceae family, some species within this family may contain this compound. researchgate.netwikipedia.org The family Teloschistaceae includes genera such as Xanthoria and Caloplaca. researchgate.netwikipedia.orgscispace.combotany.pl Although parietin is the main pigment in Xanthoria parietina, this compound has been detected in some Hyperphyscia species, which are also lichenized fungi. botany.plwgpfl.orgufl.edu Specifically, Hyperphyscia granulata and Hyperphyscia pandani have been reported to contain this compound. botany.pl

Data on this compound Occurrence in Lichens (Teloschistaceae and related):

Lichen SpeciesFamily (if specified)Chemical Constituents Mentioned (if this compound is present)Reference
Hyperphyscia granulataNot specifiedThis compound botany.pl
Hyperphyscia pandaniNot specifiedThis compound botany.pl
Hyperphyscia pyrithrocardiaNot specifiedThis compound (medulla orange, K+ purple reaction) wgpfl.orgufl.edu

Detection in Cladonia Species

This compound has also been detected in species belonging to the genus Cladonia. researchgate.netbotany.plzobodat.at It is considered a main component in certain Cladonia species. researchgate.net For example, Cladonia umbricola has been reported to contain this compound along with squamatic acid. zobodat.at The presence of this compound can contribute to the orange coloration observed in the lower base of the podetia and squamules of these lichens. zobodat.at

Data on this compound Detection in Cladonia Species:

Lichen SpeciesChemical Constituents Mentioned (if this compound is present)NotesReference
Cladonia speciesThis compoundMain component in some species researchgate.net
Cladonia umbricolaSquamatic acid, this compoundOrange lower base of podetia and squamules zobodat.at

Plant Kingdom Sources and Endophytic Associations

Production by Hypericum Species

The genus Hypericum, well-known for producing pharmacologically important secondary metabolites like hypericin (B1674126), has been identified as a source of this compound mdpi.comnih.gov. This compound has been detected in several Hypericum species, including H. perforatum, H. humifusum, H. bupleuroides, H. annulatum, H. tetrapterum, and H. rumeliacum mdpi.comnih.gov. Its presence in H. bupleuroides was reported for the first time in a 2018 study mdpi.com.

Research utilizing techniques such as High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS) and Matrix-Assisted Laser Desorption/Ionization-High-Resolution Mass Spectrometry (MALDI-HRMS) imaging has confirmed the occurrence and spatial distribution of this compound in the leaves of various Hypericum species mdpi.comnih.govresearchgate.net. Studies suggest that this compound may play a role as a precursor in the biosynthesis of hypericin in these plants mdpi.commdpi.commaxapress.comresearchgate.net.

The localization of this compound within Hypericum leaves varies depending on the species. In H. humifusum and H. tetrapterum, this compound is localized in the dark glands along with hypericin. In contrast, in H. annulatum, H. bupleuroides, and H. rumeliacum, this compound is scattered throughout the leaves, sometimes distributed around the dark glands mdpi.comnih.gov.

The detection of this compound in Hypericum species, particularly given its frequent occurrence in fungal microorganisms, has led to suggestions that plant-associated microorganisms, such as endophytes, might contribute to its production in planta mdpi.comnih.gov.

Here is a summary of this compound detection in various Hypericum species:

Hypericum SpeciesThis compound DetectionLocalization in Leaves
H. perforatumDetectedNot specified in source
H. humifusumDetectedDark glands
H. bupleuroidesDetectedScattered throughout leaves, around dark glands
H. annulatumDetectedScattered throughout leaves, around dark glands
H. tetrapterumDetectedDark glands
H. rumeliacumDetectedScattered throughout leaves, around dark glands

Isolation from Other Botanical Endophytes (e.g., Kandelia rheedii)

The association of this compound with endophytic fungi is a significant aspect of its natural occurrence in the plant kingdom mdpi.comresearchgate.net. Endophytes are microorganisms that live within plant tissues without causing apparent disease nih.gov. The fact that this compound is commonly synthesized by endophytic fungi suggests a potential role for these microorganisms in the presence of this compound in host plants nih.govresearchgate.net.

One notable example of this compound isolation from a botanical source linked to endophytes is the mangrove Kandelia rheedii (syn. Kandelia candel) nih.govwikipedia.org. This compound has been reported as a compound found in Kandelia rheedii nih.gov. While the search results confirm the presence of this compound in K. rheedii nih.gov, they also highlight the frequent occurrence of this compound in fungal microorganisms and the plausible role of plant-associated endophytes in its production in plants mdpi.comnih.gov. Research into the compounds from Kandelia rheedii has also explored the molecular interactions of compounds like this compound researchgate.net. The isolation of this compound from an endophytic fungal strain, Talaromyces sp. YE 3016, obtained from a solid-state fermentation extract, further supports the role of endophytes in this compound production deepdyve.com.

The occurrence of this compound in higher plants, particularly in species like Hypericum and Kandelia rheedii, while being a common fungal metabolite, underscores the complex interactions between plants and their associated microbial communities mdpi.comnih.govresearchgate.net. Further research into the biosynthetic pathways and the potential involvement of endophytes is suggested to fully understand the presence of this compound in these botanical sources nih.govresearchgate.net.

Biosynthetic Pathways and Genetic Determinants of Skyrin Production

Polyketide Synthase Pathway as the Foundational Biosynthetic Route

The biosynthesis of many fungal aromatic polyketides, including the anthraquinone (B42736) precursors of skyrin, initiates with the polyketide synthase (PKS) pathway. This pathway involves the iterative condensation of simple building blocks, such as acetyl-CoA and malonyl-CoA, catalyzed by a non-reductive type I PKS. nih.govmdpi.com This process leads to the formation of an octaketide intermediate, which is subsequently cyclized and modified to yield the anthraquinone core structure, such as emodin (B1671224) or emodin anthrone (B1665570). mdpi.comkoreascience.kr

Elucidation of Biosynthetic Gene Clusters for this compound

Recent research has focused on identifying the specific gene clusters responsible for this compound biosynthesis. These clusters contain the genes encoding the PKS and the various tailoring enzymes required for the complete biosynthetic pathway. acs.orgnih.govkit.edunih.govresearchgate.net

Identification and Functional Characterization of the rug Gene Cluster

A significant breakthrough in understanding this compound biosynthesis was the identification of the rug gene cluster in Talaromyces sp. YE3016. acs.orgnih.govnjucm.edu.cnkit.edu This gene cluster has been shown to govern the simultaneous biosynthesis of both this compound and rugulosin (B17658) A, another bisanthraquinone. acs.orgnih.govnjucm.edu.cnkit.edu Functional characterization through techniques such as genome sequencing, gene inactivation, heterologous expression, and biotransformation tests has allowed researchers to identify the roles of individual genes within the rug cluster in the biosynthetic process. acs.orgnih.gov

Role of Key Modification Enzymes (e.g., Cytochrome P450 Monooxygenases, Aldo-Keto Reductases)

Several modification enzymes play crucial roles in converting the initial polyketide product into the final this compound molecule. Cytochrome P450 monooxygenases and aldo-keto reductases are prominent examples. acs.orgnih.govacs.orgacs.orgresearchgate.nethpcr.jp

A key enzyme involved in this compound formation is RugG, a cytochrome P450 monooxygenase. acs.orgnih.govacs.orgacs.orgresearchgate.netwilddata.cn This enzyme catalyzes the 5,5'-dimerization of emodin radicals, a critical step in linking two emodin units to form the bisanthraquinone structure of this compound. acs.orgnih.govacs.orgwilddata.cn

Aldo-keto reductases, such as RugH also found within the rug cluster, influence the fate of biosynthetic intermediates. acs.orgnih.govacs.orgacs.orghpcr.jpwilddata.cn RugH can act on a precursor immediately after the emodin radical coupling, catalyzing a ketone reduction. acs.orgnih.govacs.orgacs.orgwilddata.cn This reduction can divert the intermediate away from this compound formation and towards the biosynthesis of other compounds like rugulosin A. acs.orgnih.govacs.orgwilddata.cn

Mechanistic Insights into this compound Dimerization

The dimerization of emodin monomers to form this compound is a pivotal step in the biosynthetic pathway, involving radical intermediates and enzymatic catalysis. acs.orgnih.govacs.orgacs.orgwilddata.cn

Emodin Radicals as Precursors in this compound Formation

Research indicates that this compound is formed through the 5,5'-dimerization of emodin radicals. acs.orgnih.govacs.orgwilddata.cn Emodin, a trihydroxyanthraquinone, serves as the monomeric precursor for this compound. nih.govinvivochem.cnmdpi.comkoreascience.krwikipedia.orgnih.govmdpi.comredalyc.org The formation of emodin radicals is a necessary step before the coupling reaction can occur.

Enzymatic Catalysis of Dimerization Processes

The dimerization of emodin radicals is catalyzed by specific enzymes. The cytochrome P450 monooxygenase RugG has been experimentally shown to catalyze this 5,5'-dimerization, leading to the formation of this compound. acs.orgnih.govacs.orgacs.orgwilddata.cn This enzymatic catalysis ensures the regioselectivity of the coupling reaction, resulting in the specific linkage observed in this compound. acs.orgnih.govacs.orgwilddata.cn The involvement of such enzymes highlights the controlled nature of this dimerization process in the biosynthetic pathway. acs.orgnih.govacs.orgacs.orgwilddata.cnrsc.org

Intertwined Biosynthesis of this compound and Related Bisanthraquinones

Bisanthraquinones, including this compound and rugulosin A, are dimeric anthraquinone derivatives. acs.orgacs.org Their biosynthesis often proceeds from common anthraquinone precursors, with the diversification of structures arising from different enzymatic transformations and dimerization patterns. acs.org

Relationship between this compound and Rugulosin A Biosynthesis

This compound and rugulosin A are bioactive bisanthraquinones found in many fungi, and their biosynthesis is governed simultaneously by gene clusters such as the rug gene cluster identified in Talaromyces sp. YE3016. acs.orgresearchgate.net

Research indicates that this compound is formed through the 5,5′-dimerization of emodin radicals, a reaction catalyzed by a cytochrome P450 monooxygenase, specifically RugG in Talaromyces sp. YE3016. acs.orgnih.gov Emodin and emodin anthrone have been suggested as potential precursors in the biosynthesis of this compound in Penicillium islandicum. koreascience.kr

The biosynthesis of rugulosin A is closely linked to that of this compound. The fungal aldo-keto reductase RugH can intercept the closest this compound precursor (CSP) immediately after the emodin radical coupling catalyzed by RugG. acs.org RugH catalyzes the ketone reduction of this precursor, preventing its tautomerization into this compound. acs.org This reduced form then undergoes spontaneous intramolecular Michael addition, leading to the cyclization that forms the cage-like structure characteristic of rugulosin A. acs.org This highlights how the action of specific enzymes, like RugH, can divert a common intermediate towards different bisanthraquinone structures. acs.org

The rug gene cluster in Talaromyces sp. YE3016 is highly homologous to the dot gene cluster involved in the biosynthesis of dothideomins, another class of complex natural products. acs.org This suggests a shared evolutionary origin and similar enzymatic logic for the biosynthesis of these diverse compounds.

Diversification of Bisanthraquinone Structures from Common Precursors

The biosynthesis of bisanthraquinones typically starts with the enzymatic elongation of acetyl and malonyl CoA into a polyketide precursor, which then cyclizes to form aromatic anthraquinone rings like emodin. acs.orgnih.gov These anthraquinone monomers serve as common precursors for the diverse array of bisanthraquinone structures. acs.org

The dimerization of these monomers can occur through different mechanisms and at various positions, leading to structural diversity. The 5,5′-dimerization of emodin radicals catalyzed by RugG is a key step in this compound formation. acs.orgnih.gov In contrast, the formation of rugulosin A involves further enzymatic modification and cyclization of a this compound precursor. acs.org

Studies on other bisanthraquinones, such as neosartorin, also highlight the role of specific enzymes, like P450 monooxygenases, in catalyzing the dimerization of anthraquinone monomers. acs.org The ability of these enzymes to accept different substrates further contributes to the structural diversity observed in this class of natural products. acs.org

The genetic organization of bisanthraquinone biosynthesis in fungi often involves gene clusters containing genes for polyketide synthases, tailoring enzymes (such as oxygenases, reductases, and methyltransferases), and dimerization enzymes like cytochrome P450 monooxygenases. acs.orgnih.govtu-dresden.de The specific combination and activity of these enzymes dictate the final bisanthraquinone structure produced.

This compound as a Biosynthetic Intermediate for Other Natural Products

Beyond being a terminal product or an intermediate in the biosynthesis of related bisanthraquinones like rugulosin A, this compound has been proposed to play a role as a precursor for other important natural products.

Proposed Role of this compound in Hypericin (B1674126) Biosynthesis

Hypericin, a naphthodianthrone found primarily in Hypericum species (St. John's Wort), is a pharmacologically important compound. mdpi.comresearchgate.netnih.govresearchgate.netwikipedia.orgchemicalbook.com While the complete biosynthetic pathway of hypericin in plants is not fully elucidated, several studies suggest this compound as a potential intermediate. nih.govmdpi.comresearchgate.netnih.govresearchgate.netmdpi.com

Early hypotheses for hypericin biosynthesis in plants proposed emodin anthrone or emodin as precursors, derived from an octaketide chain. mdpi.comwikipedia.orgmdpi.com However, more recent research, including metabolite profiling and spatial distribution analysis using techniques like MALDI-HRMS imaging, has provided evidence supporting a pathway involving this compound. mdpi.comresearchgate.netnih.govresearchgate.netmdpi.com

Studies have shown a correlation between the presence and localization of this compound and hypericin in the dark glands of Hypericum leaves, where hypericin is synthesized and stored. researchgate.netresearchgate.netmdpi.com In contrast, emodin and emodin anthrone are often distributed more widely throughout the plant tissue, suggesting they might not be direct, late-stage precursors for hypericin in these specific locations. researchgate.netmdpi.com

One proposed model suggests that penicilliopsin, which links two octaketide halves via the same C-C bond as this compound, is an intermediate, and this compound or a similar compound is involved in the pathway to protohypericin, a precursor to hypericin. mdpi.com Another study explicitly proposed a biosynthetic route to hypericin via the bisanthraquinone this compound. nih.gov

Although the genes responsible for this compound biosynthesis in Hypericum species remain uncharacterized, the co-occurrence and correlated distribution of this compound and hypericin in specific plant tissues strongly support the hypothesis that this compound serves as an intermediate in hypericin biosynthesis. researchgate.netresearchgate.netmdpi.com Endophytic fungi residing in Hypericum plants, which are known to produce this compound, could potentially contribute to the plant's hypericin production. nih.govresearchgate.netmdpi.com

Biosynthetic Relationship Summary

CompoundProposed Precursor(s)Key Enzyme(s) Involved (where known)Biosynthetic OutcomeOrganisms
This compoundEmodin radicals, Emodin, Emodin anthrone acs.orgkoreascience.krRugG (Cytochrome P450 monooxygenase) acs.orgnih.govBisanthraquinone formation via 5,5'-dimerization acs.orgFungi (Talaromyces, Penicillium), Endophytes nih.govcaymanchem.comglpbio.combiosynth.cominvivochem.com
Rugulosin AClosest this compound Precursor (CSP) acs.orgRugH (Aldo-keto reductase) acs.orgCage-structured bisanthraquinone formation acs.orgFungi (Talaromyces, Penicillium) wikipedia.orgmedchemexpress.comnih.govchem960.combiomol.comtoku-e.comscbt.comnih.govneobioscience.comcaymanchem.com
HypericinThis compound (proposed), Protohypericin nih.govmdpi.comresearchgate.netnih.govresearchgate.netmdpi.comEnzymes involved in oxidation (Hyp-1 suggested) wikipedia.orgNaphthodianthrone formation mdpi.comresearchgate.netnih.govresearchgate.netwikipedia.orgchemicalbook.commdpi.comPlants (Hypericum species) mdpi.comresearchgate.netnih.govresearchgate.netwikipedia.orgchemicalbook.commdpi.comthegoodscentscompany.comwikipedia.orgnih.govlipidmaps.orgabcam.comthermofisher.comscbt.comresearchgate.net

Advanced Methodologies for Structural Elucidation of Skyrin and Its Metabolites

Hyphenated Spectroscopic Techniques in Comprehensive Structure Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, allowing for the analysis of complex mixtures and the structural elucidation of individual components.

High-Resolution Mass Spectrometry Approaches (e.g., GC-MS, LC-MS, Tandem MS)

Mass spectrometry (MS) is a highly sensitive technique that provides accurate mass-related data for molecules. rfi.ac.ukcurrenta.de It is a key method for structural elucidation, especially when combined with orthogonal methods like NMR. currenta.de High-resolution mass spectrometers, such as Q-ToF instruments utilizing electrospray ionization (ESI), are commonly used for structural elucidation due to their ability to precisely determine the mass of the molecule and its fragments. currenta.de

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. phenomenex.com This technique is particularly suitable for non-volatile and semi-volatile substances. currenta.de In LC-MS, the sample is separated into its components by liquid chromatography, and the separated components are then ionized and introduced into the mass spectrometer for analysis. phenomenex.com LC-MS is widely used for the analysis of complex mixtures, including biological samples, and is a major platform in metabolomics. nih.govresearchgate.netaalto.fi

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) combines gas chromatography's separation capabilities with mass spectrometry's detection power. phenomenex.com It is widely used for the analysis of volatile and semi-volatile compounds. phenomenex.com Electron ionization (EI) and chemical ionization (CI) are common ionization techniques used in GC-MS. currenta.dephenomenex.com While CI is primarily used to detect molecular peaks, EI often results in significant fragmentation, providing valuable structural information. currenta.de

Tandem MS (MS/MS): Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, allowing for the fragmentation of selected ions and the analysis of the resulting fragment ions. unt.edu This technique is crucial for obtaining detailed structural information and determining fragmentation pathways. unt.edunih.gov MS/MS experiments can be performed by selecting a precursor ion, fragmenting it (e.g., through collision-induced dissociation, CID), and then analyzing the product ions. nih.govunt.edu This stepwise fragmentation provides a wealth of structural information and is particularly useful for identifying minor metabolites at very low abundances. unt.edu High-resolution MS instruments capable of accurate mass multistage product ion analysis (MSⁿ) are valuable for determining the elemental composition of metabolites and their fragments. nih.govnih.gov

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules, providing detailed information about the connectivity and spatial arrangement of atoms. nih.gov It is often used in conjunction with mass spectrometry for comprehensive structural analysis. currenta.de

¹H NMR: ¹H NMR spectroscopy provides information about the number and types of hydrogen atoms in a molecule, their chemical environment (chemical shift), and their coupling interactions with neighboring protons (multiplicity and coupling constants). nih.gov This information is essential for determining the functional groups present and the connectivity of hydrogen atoms. nih.gov

¹³C NMR: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. chemrxiv.orgnptel.ac.in A significant advantage of ¹³C NMR is the breadth of its spectrum (0-220 ppm), which minimizes signal overlap compared to ¹H NMR, allowing for the distinction of individual carbon atoms even in relatively large and complex compounds. libretexts.org While the area under a ¹³C NMR signal is not directly proportional to the number of carbons, the chemical shifts provide valuable information about the hybridization state and electronic environment of each carbon atom. libretexts.org Broadband decoupling is commonly used in ¹³C NMR to simplify spectra by collapsing carbon-proton coupling into singlets. libretexts.org

Integration of UV/Vis and Infrared Spectrophotometry

Ultraviolet-Visible (UV/Vis) and Infrared (IR) spectrophotometry are complementary techniques that provide information about the electronic transitions and vibrational modes of a molecule, respectively. itwreagents.comdrawellanalytical.com

UV/Vis Spectrophotometry: UV/Vis spectroscopy involves measuring the absorption of ultraviolet and visible light by a sample. itwreagents.comdrawellanalytical.comscribd.com Absorption of light in this region causes electronic transitions within the molecule, and the resulting absorption spectrum provides information about the presence of conjugated pi-bonding systems and certain functional groups. nptel.ac.indrawellanalytical.comlibretexts.org The wavelength of maximum absorbance (λmax) can be characteristic of certain functional groups. nptel.ac.in UV/Vis spectrophotometry can also be used for quantitative analysis of compounds that absorb UV radiation. scribd.com

Infrared Spectrophotometry: IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. itwreagents.comdrawellanalytical.comlibretexts.org The resulting IR spectrum shows characteristic absorption bands that correspond to specific functional groups and types of bonds within the molecule. nptel.ac.initwreagents.comlibretexts.org The region between 500 and 1600 cm⁻¹ in the IR spectrum is often referred to as the "fingerprint" region and can be used to establish the identity of a compound by comparison with reference spectra. itwreagents.com

Combining UV/Vis and IR spectrophotometry with mass spectrometry and NMR spectroscopy provides a more comprehensive dataset for structural elucidation, offering insights into electronic transitions, molecular vibrations, molecular weight, elemental composition, and atomic connectivity. drawellanalytical.com

Computational and In Silico Approaches for Molecular Structure Assignment

Computational methods and in silico approaches play an increasingly important role in structural elucidation, particularly for complex or novel compounds where experimental data alone may not be sufficient for unambiguous structure assignment. rfi.ac.ukresearchgate.netnih.gov These methods can complement experimental data, predict spectroscopic properties, and assist in the identification of unknown structures. rfi.ac.ukresearchgate.net

Application of Universal Fragmentation Models for Predicting Dissociation Pathways

Predicting the fragmentation pathways of molecules under mass spectrometry conditions is crucial for interpreting MS/MS spectra and elucidating structures. Universal Fragmentation Models (UFMs) are computational tools designed to predict these dissociation pathways. rfi.ac.uk UFMs can combine gas-phase ion chemistry and modeling to generate and test dissociation hypotheses. rfi.ac.uk A key feature of some UFMs is their ability to predict rearrangement chemistries, which are often observed in MS/MS experiments and can be challenging to interpret. rfi.ac.ukunt.edu By accurately predicting both simple bond cleavages and complex rearrangements, UFMs provide a full 3D interpretation of the underlying chemistry, which is valuable for structural elucidation. rfi.ac.uk Computational methods, including quantum chemistry calculations, can also be employed to probe fragmentation mechanisms and calculate energy barriers for the generation of product ions. rsc.org Software tools like MS-FINDER utilize predicted in silico MS/MS fragmentations to assist in structure elucidation by comparing predicted spectra to experimental data. nih.gov

Machine Learning Algorithms for Enhanced Structure Elucidation

Machine learning (ML) algorithms are being increasingly applied in structural elucidation to improve the accuracy and efficiency of the process. rfi.ac.ukresearchgate.netaalto.ficsic.esfrontiersin.org ML models can be trained on large datasets of spectroscopic data (e.g., NMR and MS spectra) and corresponding molecular structures to learn the complex relationships between spectral features and structural characteristics. chemrxiv.orgcsic.esfrontiersin.orgnih.gov

In the context of NMR, ML algorithms are being explored for computational NMR prediction and for correlating experimental and calculated NMR data to facilitate structure elucidation. csic.esfrontiersin.org Some ML models can predict molecular structures directly from NMR spectra, including both ¹H and ¹³C NMR data. chemrxiv.orgnih.gov While predicting structures solely from 1D NMR spectra remains challenging, ML frameworks are being developed to rapidly constrain the vast chemical search space. nih.gov

For mass spectrometry, ML-based structure elucidation techniques are being developed that are built on chemically interpreted MS data. rfi.ac.uk ML can be used to predict molecular structure annotations from LC-MS² data, integrating information from MS² spectra and retention times. researchgate.netaalto.fi Deep learning models, such as ICEBERG, are being developed to simulate collision-induced dissociation in mass spectrometry, generate chemically plausible fragments, and predict their relative intensities. researchgate.netbiorxiv.org These predictions can then be used to rank candidate structures based on the similarity between their predicted in silico MS/MS spectra and experimental data, thereby facilitating structure elucidation. researchgate.netbiorxiv.org

ML methods are also being applied to predict various properties relevant to structural elucidation, including sites of metabolism and metabolite structures, by analyzing large datasets of known metabolic transformations. nih.gov

Compound Names and PubChem CIDs

Here is a table of the chemical compounds mentioned in this article and their corresponding PubChem CIDs:

Compound NamePubChem CID
Skyrin73071

Interactive Data Tables

Based on the text, specific quantitative data points suitable for interactive tables are limited. However, we can summarize some key characteristics and applications mentioned:

Table 1: Spectroscopic Techniques and Information Provided

TechniqueInformation Provided
High-Resolution MSAccurate mass, elemental composition, fragmentation data
¹H NMRNumber and type of protons, chemical environment, coupling
¹³C NMRCarbon skeleton, hybridization, electronic environment
UV/VisElectronic transitions, conjugated systems, functional groups
Infrared (IR)Molecular vibrations, functional groups, bond types

Spatial and Subcellular Localization Techniques

MALDI-HRMS Imaging for In Situ Distribution Mapping

Matrix-Assisted Laser Desorption/Ionization High-Resolution Mass Spectrometry (MALDI-HRMS) imaging is a powerful analytical technique employed to visualize the spatial distribution of molecules directly within a sample without the need for extraction or chromatography prior to analysis galaxyproject.org. This method is particularly valuable for studying the localization of natural products, such as this compound and its metabolites, within biological tissues or microbial colonies. The principle involves coating a thin section of the sample with a suitable matrix material. A laser then irradiates the matrix-coated surface in a raster pattern, causing co-crystallized analyte molecules to desorb and ionize. These ions are subsequently analyzed by a high-resolution mass spectrometer, providing precise mass-to-charge (m/z) values for the detected compounds. By correlating the mass spectra acquired at each laser spot with its spatial coordinates, a molecular image is generated, illustrating the distribution and relative abundance of specific ions across the sample surface galaxyproject.org.

The application of MALDI-HRMS imaging to the study of this compound has provided crucial insights into its spatial localization in biological systems. Research has demonstrated the utility of this technique in mapping the distribution of this compound and its precursors within plant tissues, specifically in various Hypericum species. This approach has helped to establish the spatial correlation between this compound and other related compounds, including proposed intermediates in biosynthetic pathways. mdpi.comresearchgate.netnih.gov

Studies utilizing MALDI-HRMS imaging have revealed species-specific distribution patterns of this compound in Hypericum leaves. For instance, in H. humifusum and H. tetrapterum, this compound has been found to localize predominantly in the dark glands, often co-localizing with hypericin (B1674126). mdpi.comresearchgate.netnih.gov In contrast, in species like H. annulatum, H. bupleiroides, and H. rumeliacum, this compound exhibits a more scattered distribution throughout the leaves, sometimes concentrated around the dark glands. mdpi.comresearchgate.netnih.gov Furthermore, MALDI-HRMS imaging has shown that precursors of this compound, such as this compound-6-O-β-glucopyranoside, can accumulate in the same tissue regions as this compound itself. mdpi.com

The high spatial resolution offered by MALDI-HRMS imaging allows for the detailed mapping of metabolites at a microscale level, providing in situ evidence of their distribution within specific tissues or even potentially at a subcellular level, depending on the resolution achieved. galaxyproject.orgplasmion.comd-nb.info This is crucial for understanding the potential roles of this compound and its metabolites in plant physiology, defense mechanisms, or interactions with other organisms. The use of high-resolution mass analyzers (HRMS) in conjunction with MALDI is essential for accurately identifying and differentiating this compound and its potentially numerous metabolites based on their precise mass, reducing ambiguity in spatial mapping. mdpi.comnih.gov

While specific data tables detailing quantitative spatial distribution might vary between studies, the qualitative and relative spatial information obtained through MALDI-HRMS imaging is highly informative. The technique allows researchers to generate selected ion images, where the intensity of a specific m/z value (corresponding to this compound or a metabolite) is displayed as a heat map over the tissue image, visually representing its localization and relative concentration. researchgate.netresearchgate.net

The methodology typically involves preparing thin tissue sections, applying a suitable MALDI matrix (e.g., 2,5-dihydroxybenzoic acid (DHB) or alpha-Cyano-4-hydroxycinnamic acid (CHCA)), and then performing the MS imaging analysis. mdpi.comamazonaws.com The negative ion mode is often employed for the detection of deprotonated molecules, such as [M-H]- for this compound. mdpi.com

Summary of Spatial Distribution Findings via MALDI-HRMS Imaging (Illustrative Example based on search results):

CompoundHypericum SpeciesPrimary LocalizationCo-localized Compounds (if noted)
This compoundH. humifusumDark GlandsHypericin
This compoundH. tetrapterumDark GlandsHypericin
This compoundH. annulatumScattered/Around GlandsEmodin (B1671224)
This compoundH. bupleiroidesScattered/Around GlandsEmodin
This compoundH. rumeliacumScattered/Around GlandsEmodin
This compound-6-O-β-glucopyranosideH. annulatum, H. bupleides, H. rumeliacumDark GlandsThis compound

MALDI-HRMS imaging thus serves as a critical tool in the advanced methodologies for elucidating the structural and spatial characteristics of this compound and its related metabolites, providing essential context for understanding their biological roles and biosynthetic pathways. mdpi.comresearchgate.netnih.govnih.gov

Molecular Mechanisms of Action of Skyrin in Biological Systems

Modulation of Cellular Signaling Pathways and Enzymes

Skyrin has been shown to interfere with critical signaling cascades and enzyme functions, influencing various cellular outcomes.

Interaction with Glucagon (B607659) Receptor and Effects on Adenylate Cyclase Activation

This compound acts as a functional antagonist of the glucagon receptor. Its mechanism is distinct from competitive binding; instead, this compound specifically uncouples the glucagon receptor from adenylate cyclase activation. nih.govdiabetesjournals.orgresearchgate.netjuniperpublishers.com This uncoupling prevents the downstream production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in glucagon signaling. Studies in rat liver membranes and isolated rat and human hepatocytes have demonstrated this effect. nih.govdiabetesjournals.org

In rat hepatocytes, this compound at a concentration of 30 µmol/l inhibited glucagon-stimulated cAMP production by 53% and glucose output with an IC50 of 56 µmol/l. nih.govdiabetesjournals.org In primary cultures of human hepatocytes, this compound (10 µmol/l) significantly reduced glucagon-stimulated cAMP production (55%) and glycogenolysis (27%). nih.govdiabetesjournals.org This effect appears selective for glucagon signaling, as this compound did not significantly interfere with epinephrine (B1671497) or glucagon-like peptide 1 (GLP-1) stimulation of these parameters. nih.govdiabetesjournals.orgcaymanchem.com

The antagonistic effect of this compound on glucagon stimulation of cAMP production has been reported with EC50 values around 42 µmol/L for this compound and 106 µmol/L for its derivative oxythis compound (B1654456) in rat liver. researchgate.netjuniperpublishers.com

Inhibition of Sortase A (SrtA) Activity in Bacterial Pathogenesis

This compound has been identified as an inhibitor of bacterial Sortase A (SrtA), an enzyme crucial for anchoring surface proteins to the cell wall of Gram-positive bacteria, including Staphylococcus aureus. mdpi.comresearchgate.netnih.govnih.gov Inhibition of SrtA is considered a potential anti-virulence strategy, as it can interfere with bacterial adhesion and biofilm formation, processes important for pathogenesis. mdpi.comresearchgate.netnih.gov

Studies have shown that this compound exhibits inhibitory effects against Sa-SrtA from S. aureus, with reported IC50 values in the range of 24–31 µM. mdpi.com Beyond enzymatic inhibition, this compound treatment has been observed to reduce the adherence of S. aureus strains to host fibrinogen and disrupt biofilm formation. nih.govnih.gov

Impact on NF-κB-Activated Pathways

Information specifically detailing this compound's direct impact on NF-κB-activated pathways is limited in the provided search results. While NF-κB is a key transcription factor involved in inflammation, immunity, and cell survival, and is mentioned in the context of apoptosis and inflammation frontiersin.orgraybiotech.comuoa.grfrontiersin.org, the precise molecular mechanisms by which this compound might modulate this pathway are not explicitly described in the search snippets.

Influence on Fundamental Cellular Processes (e.g., Apoptosis, Proliferation, Inflammation)

Research suggests this compound can influence fundamental cellular processes, particularly apoptosis and potentially offering protective effects against DNA damage. This compound has been shown to induce apoptosis and transmit apoptotic signals in some contexts. thieme-connect.comsigmaaldrich.com Studies investigating the DNA-protective effects of this compound using a DNA-topology assay revealed that this compound did not induce DNA damage but instead exhibited protective effects against damage induced by ferrous ions. mdpi.comresearchgate.net This protective capacity was more pronounced in non-cancerous human lymphocytes compared to HepG2 cancer cells. mdpi.comresearchgate.net While some antioxidant activity was observed in these studies, it was described as weak compared to other methods mdpi.comresearchgate.net, contrasting with findings from other research focusing on its radical scavenging abilities researchgate.netredalyc.orgula.ve. The influence of this compound on cellular proliferation and direct modulation of inflammatory pathways beyond potential indirect effects related to apoptosis or DNA protection is not clearly detailed in the provided information.

Antioxidant and Free Radical Scavenging Mechanisms

This compound possesses antioxidant properties, primarily through the direct scavenging of reactive oxygen species.

Direct Scavenging of Hydroxyl Radicals and Singlet Oxygen

This compound is recognized as an efficient scavenger of free radical species, including hydroxyl radicals (.OH), and reactive oxygen species such as singlet oxygen (¹O₂). researchgate.netredalyc.orgula.vesigmaaldrich.comresearchgate.net Studies using chemiluminescence assays have demonstrated a dose-dependent inhibition of reactive oxygen species in cell-free systems in the presence of this compound. researchgate.netula.ve Its ability to trap singlet oxygen generated by photosensitizers like rose bengal has also been observed. researchgate.netredalyc.orgula.ve

The antioxidant activity of this compound has been compared to known antioxidants such as emodin (B1671224), dipyridamole (B1670753), vitamin C, and vitamin E. These comparisons suggest that this compound can scavenge reactive oxygen and free radical species at a comparable level to these established antioxidants. researchgate.netredalyc.orgula.ve The scavenging of hydroxyl radicals and singlet oxygen is directly related to anti-oxidative processes, including the protection against lipid peroxidation. redalyc.org

Research Findings Data

Below are selected data points from research on this compound's molecular mechanisms:

MechanismTarget/AssayParameter MeasuredValueReference
Glucagon Receptor UncouplingRat hepatocytes (Glucagon-stimulated)cAMP production inhibition53% (at 30 µmol/l) nih.govdiabetesjournals.org
Glucagon Receptor UncouplingRat hepatocytes (Glucagon-stimulated)Glucose output IC5056 µmol/l nih.govdiabetesjournals.org
Glucagon Receptor UncouplingHuman hepatocytes (Glucagon-stimulated)cAMP production reduction55% (at 10 µmol/l) nih.govdiabetesjournals.org
Glucagon Receptor UncouplingHuman hepatocytes (Glucagon-stimulated)Glycogenolysis reduction27% (at 10 µmol/l) nih.govdiabetesjournals.org
Glucagon Receptor Uncoupling (Rat Liver Membranes)Glucagon stimulation of cAMP production EC50This compound EC5042 µmol/L researchgate.netjuniperpublishers.com
Glucagon Receptor Uncoupling (Rat Liver Membranes)Glucagon stimulation of cAMP production EC50Oxythis compound EC50106 µmol/L researchgate.netjuniperpublishers.com
Sortase A InhibitionSa-SrtA enzymatic activityIC5024–31 µM mdpi.com
DNA ProtectionPlasmid DNA + FeSO₄ (cell-free)DNA damageProtection observed mdpi.comresearchgate.net
Free Radical Scavenging.OH radicals (cell-free)Scavenging activityEfficient researchgate.netredalyc.orgula.vesigmaaldrich.com
Singlet Oxygen Scavenging¹O₂ (cell-free)Scavenging activityEfficient researchgate.netredalyc.orgula.vesigmaaldrich.comresearchgate.net

Protective Effects against Lipid Peroxidation

Lipid peroxidation is a process where reactive oxygen species (ROS) oxidize lipids, potentially damaging cell membranes. redalyc.orgweareprovital.comfrontiersin.org this compound has demonstrated protective effects against induced lipid peroxidation in cell-free systems. researchgate.netredalyc.org Studies using linoleic acid peroxidation models have shown that this compound can delay this process, albeit to a lesser extent compared to some known antioxidants like vitamin C and E or dipyridamole at the same concentration. redalyc.org

This compound's ability to scavenge free radicals, such as hydroxyl radicals (.OH) and singlet oxygen (¹O₂), is suggested as a mechanism contributing to its protective effects against lipid peroxidation. researchgate.netredalyc.org These reactive species are known initiators of lipid peroxidation. redalyc.orgweareprovital.comfrontiersin.org Comparative studies have indicated that this compound's radical scavenging activity is similar to that of emodin. researchgate.netredalyc.org

Data from studies assessing the antioxidant activity of this compound on lipid peroxidation of linoleic acid, compared to other antioxidants, are presented in the table below.

CompoundInhibition of Induced Lipid Peroxidation (after 2 hours)
This compoundApproximately 14%
EmodinApproximately 16%
Vitamin EApproximately 28%
Vitamin CApproximately 43%
DipyridamoleApproximately 57%

*Data are representative of findings from studies using linoleic acid peroxidation models. redalyc.org

Interactions with Nucleic Acids

Investigations into this compound's interactions with nucleic acids have focused on its potential to protect DNA and whether it possesses direct DNA damaging capabilities. mdpi.com

Assessment of DNA-Protective Effects in Cell-Free Systems and Cellular Models

This compound has shown DNA-protective effects in both cell-free systems and cellular models. mdpi.com In cell-free systems using plasmid DNA, this compound exhibited protective effects against DNA breaks induced by ferrous ions (Fe²⁺). mdpi.com Ferrous ions are known to induce DNA damage through the generation of reactive oxygen species via Fenton reactions. mdpi.com This protective effect was observed to be concentration-dependent. mdpi.com Similar DNA-protective results in cell-free systems have been reported for emodin, a structurally similar compound. mdpi.com

In cellular models, specifically using human lymphocytes, this compound was able to significantly reduce primary DNA damage induced by hydrogen peroxide (H₂O₂), as assessed by the comet assay. mdpi.com Pretreatment of cells with varying concentrations of this compound before the addition of the damaging agent demonstrated a decrease in DNA damage. mdpi.com The most notable reduction in DNA damage was observed at a concentration of 100 μM this compound in human lymphocytes. mdpi.com

While this compound demonstrated DNA protection, studies investigating its antioxidant and chelating capacities using methods like DPPH radical scavenging and Fe²⁺-chelating assays have indicated relatively weak activity in some experimental setups. mdpi.com This suggests that the DNA-protective mechanism might involve factors beyond direct radical scavenging or metal chelation, or that the activity is dependent on the specific assay conditions. mdpi.com

Lack of Direct DNA Damaging Capacity

Research indicates that this compound does not possess significant direct DNA damaging capacity. mdpi.comresearchgate.net Studies using cell-free systems, such as DNA-topology assays with plasmid DNA, have shown that this compound alone does not induce detectable DNA damage in the form of DNA breaks. mdpi.comresearchgate.netresearchgate.net

Furthermore, in cellular models, this compound at non-cytotoxic concentrations did not exhibit elevated genotoxicity in either non-cancerous human lymphocytes or HepG2 cancer cells, as assessed by the comet assay. mdpi.comresearchgate.netresearchgate.net These findings suggest that this compound is unlikely to cause direct damage to the DNA structure under typical experimental conditions where cytotoxicity is not a factor. mdpi.comresearchgate.net

Synthetic and Semisynthetic Strategies for Skyrin and Its Analogues

Chemoenzymatic Synthesis of Skyrin and Complex Dimeric Polyphenols

Chemoenzymatic synthesis combines the specificity of enzymatic catalysis with the versatility of chemical transformations to create efficient and environmentally friendly synthetic routes. mdpi.com In the context of this compound, this approach leverages enzymes involved in its natural biosynthesis to facilitate the formation of the dimeric structure. acs.org

Enzymatic Catalysis in Controlled Dimerization Reactions

Enzymatic catalysis plays a crucial role in the controlled dimerization of anthraquinone (B42736) precursors to form this compound and other dimeric polyphenols. The biosynthesis of this compound in Talaromyces species involves the rug gene cluster, which governs the formation of both this compound and rugulosin (B17658) A. acs.orgnih.gov Specifically, the enzyme RugG, a cytochrome P450 monooxygenase, has been identified as catalyzing the 5,5'-dimerization of emodin (B1671224) radicals, a key step in this compound formation. acs.orgnih.govacs.org This enzymatic activity is potentially applicable for the chemoenzymatic synthesis of dimeric polyphenols. acs.orgnih.govacs.org Another enzyme, RugH, an aldo-keto reductase, is involved in diverting a this compound precursor towards rugulosin A biosynthesis by catalyzing a ketone reduction that prevents tautomerization into this compound. acs.orgnih.gov The dimerization role of cytochrome P450 enzymes has also been observed in the biosynthesis of other bisanthraquinones like cladofulvin. researchgate.net

Total Synthesis Approaches to Bisanthraquinone Core Structures

Total synthesis provides routes to construct the complex bisanthraquinone core structures characteristic of this compound and related compounds. These approaches often involve the strategic assembly of anthraquinone units or their precursors. The Nicolaou group has developed strategies for the total synthesis of bisanthraquinone natural products, including those with cage-like structures similar to the motif found in some this compound relatives. nih.govresearchgate.net Their retrosynthetic analysis for related structures like epicytothis compound and rugulosin involves oxidative couplings and Michael additions to form the congested core. nih.gov Approaches to bisanthraquinone synthesis can involve either early-stage construction of the anthraquinone core followed by elongation or late-stage introduction of the anthraquinone ring. nih.gov The synthesis of bisanthraquinone antibiotic BE-43472B, which shares structural features with this compound, has been achieved through cascade sequences involving Diels-Alder reactions and intramolecular nucleophilic aromatic substitution. nih.gov

Development of Radiolabeled this compound for Biomedical Research Probes

Radiolabeling of compounds allows for their use as probes in biomedical research, particularly in imaging techniques like Positron Emission Tomography (PET). While direct information on radiolabeled this compound for general biomedical research probes is limited in the provided context, the synthesis of iodine-131 (B157037) labeled this compound has been reported for potential targeted radionuclide therapy of solid tumors. acs.org This involved the radioiodination of this compound using the Iodogen coating method with Na131I. acs.org This indicates the feasibility of creating radiolabeled versions of this compound for specific research or therapeutic applications. The development of radiolabeled compounds for biomedical imaging often involves optimizing radiosynthesis protocols for yield and purity. nih.govunimelb.edu.au

Chemical Derivatization for Structure-Activity Relationship (SAR) Studies

Chemical derivatization involves modifying the structure of a compound to investigate how these changes affect its biological activity. This is a fundamental approach in Structure-Activity Relationship (SAR) studies. nih.govpreprints.org For this compound, chemical derivatization can help to understand which parts of the molecule are crucial for its observed biological effects and potentially lead to the development of analogues with improved properties. Natural products like this compound serve as valuable starting points for the design and synthesis of semisynthetic derivatives, which can sometimes exhibit enhanced biological activities compared to the parent compound. researchgate.net While specific examples of this compound derivatization for SAR studies are not detailed in the provided results, the general principle of chemical derivatization is widely applied in natural product research to explore the relationship between chemical structure and biological function. preprints.orgresearchgate.net

Advanced Research Methodologies Applied in Skyrin Investigations

'-Omics' Technologies for Comprehensive Biological Understanding

Genomic and other '-omics' technologies provide a holistic view of the biological systems producing or interacting with Skyrin, enabling the identification of genes, enzymes, and pathways involved in its life cycle and effects.

Genomic Sequencing and Gene Inactivation Studies

Genomic sequencing has played a crucial role in identifying the gene clusters responsible for this compound biosynthesis in producing organisms, particularly fungi. For instance, genome sequencing of fungal endophytes like Talaromyces sp. YE3016 and Cyanodermella asteris has led to the identification of gene clusters hypothesized to encode the enzymatic machinery for this compound production. researchgate.netnih.govcaymanchem.comnih.gov In C. asteris, this approach provided initial insights into the genome of a non-lichenized member of the class Lecanoromycetes and pinpointed a five-gene cluster suggested to be involved in the this compound pathway. caymanchem.com

To validate the function of identified genes within these clusters, gene inactivation studies are performed. By selectively deactivating specific genes, researchers can observe the effect on this compound production or the accumulation of pathway intermediates, thereby confirming the role of the inactivated gene in the biosynthetic route. This combination of genomic sequencing and targeted gene inactivation has been successfully applied to delineate the biosynthetic pathway of this compound in Talaromyces sp. YE3016. researchgate.netnih.govd-nb.info Gene deletion experiments in Talaromyces sp. YE3016 have been specifically utilized in these investigations. nih.gov

Heterologous Expression Systems for Biosynthesis Pathway Reconstruction

Reconstructing the biosynthetic pathway of this compound often involves the use of heterologous expression systems. This technique involves cloning the identified genes from the native producer organism into a different, more genetically tractable host organism, such as Aspergillus oryzae. nih.gov By expressing individual genes or combinations of genes in the heterologous host, researchers can analyze the resulting metabolites and enzymatic activities, effectively dissecting the complex series of reactions that lead to this compound formation. This approach has been vital in confirming the function of specific enzymes encoded by the biosynthetic gene cluster and in understanding the sequential steps of the pathway. Heterologous expression, in conjunction with genome sequencing, gene inactivation, and biotransformation studies, has been instrumental in identifying gene function and reconstructing the biosynthesis pathway of this compound in Talaromyces sp. YE3016. researchgate.netnih.govd-nb.infouni-goettingen.de

In Vitro Cellular and Biochemical Assays

In vitro assays provide controlled environments to study the biochemical transformations of this compound and its interactions at the cellular and molecular levels.

Biotransformation Studies for Pathway Intermediates

Biotransformation studies are employed to investigate the conversion of precursor molecules into this compound and to identify potential intermediates in its biosynthetic pathway. These studies often involve incubating potential precursors with enzyme extracts or whole-cell cultures from this compound-producing organisms and analyzing the resulting products. For example, biotransformation tests have been used in studies of Talaromyces sp. YE3016 to identify biosynthetic precursors and understand gene function within the this compound pathway. researchgate.netnih.govd-nb.info Research has shown that this compound is formed through the 5,5'-dimerization of emodin (B1671224) radicals, a reaction catalyzed by the cytochrome P450 monooxygenase RugG. researchgate.netnih.gov Emodin and its derivatives have been used in in vitro enzymatic reactions and biotransformation experiments to examine the function of key modification enzymes in anthraquinone (B42736) and bisanthraquinone biosynthesis, including this compound. chem960.com this compound has also been suggested as a precursor in the biosynthesis of hypericin (B1674126), another important natural product. researchgate.netnih.govnih.gov Studies utilizing techniques like HPLC-HRMS have investigated the presence and potential role of this compound and related compounds as intermediates in the hypericin biosynthetic pathway in Hypericum species. nih.gov

Cell-Free System Assays for Molecular Interaction Analysis

Cell-free systems offer a simplified environment to study the direct molecular interactions of this compound without the complexities of cellular processes. These assays can be used to investigate this compound's interaction with macromolecules like DNA or proteins, or to assess its intrinsic biochemical properties. Cell-free methods, including DNA-topology assays, have been utilized to analyze the molecular mode of action of this compound, specifically to determine if it can induce DNA damage or offer protective effects. In these assays using plasmid DNA, this compound did not cause detectable DNA damage but demonstrated protective effects against DNA breaks induced by Fe2+ ions. Other cell-free methods, such as reducing power assays and DPPH radical scavenging assays, have been applied to evaluate the antioxidant and chelating potential of this compound, although these studies indicated relatively weak activity compared to positive controls. Spectrophotometric methods, including UV-Vis spectrophotometry and chemiluminescence measurements, have also been employed in cell-free systems to assess the antioxidant activity of this compound by observing its ability to scavenge radicals. Furthermore, aggregation studies of this compound using UV/vis spectroscopy have been conducted to understand its self-association properties.

Cellular Uptake and Subcellular Distribution Studies

Understanding how this compound enters cells and where it localizes within them is crucial for elucidating its biological targets and mechanisms. Cellular uptake studies, often employing labeled versions of this compound, quantify the amount of compound absorbed by cells under different conditions. For example, in vitro cell uptake studies using 131I-labeled this compound have shown a significant difference in uptake between necrotic cells and normal cells.

Subcellular distribution studies aim to determine the specific organelles or cellular compartments where this compound accumulates. While general methods for studying cellular uptake and subcellular distribution in various biological contexts are well-established, specific detailed studies on the subcellular localization of this compound within animal or human cells were not prominently featured in the search results, beyond its differential uptake by necrotic cells and accumulation in necrotic tissues observed in in vivo radiobiodistribution studies. However, studies in plants have utilized techniques like MALDI-HRMS imaging to map the spatial distribution and localization of this compound within the leaves of Hypericum species, revealing species-specific patterns of localization in dark glands or scattered throughout the leaf tissue. nih.gov

Table: Cellular Uptake of 131I-Skyrin

Cell TypeUptake of 131I-SkyrinStatistical Significance (vs. Normal Cells)
Normal CellsLowerP < 0.05
Necrotic CellsHigherP < 0.05

Note: This table summarizes findings from in vitro cell uptake studies using 131I-Skyrin.

Table: Localization of this compound in Hypericum Species Leaves

Hypericum SpeciesThis compound Localization Pattern
H. humifusumLocalized in dark glands
H. tetrapterumLocalized in dark glands
H. annulatumScattered throughout the leaves
H. bupleuroidesScattered throughout the leaves
H. rumeliacumScattered throughout the leaves

Note: This table is based on MALDI-HRMS imaging studies of this compound distribution in Hypericum leaves. nih.gov

Computational Biology and In Silico Modeling

Computational biology and in silico modeling play a significant role in the investigation of this compound, offering insights into its potential interactions and facilitating the identification of potential therapeutic applications. mskcc.orgsimonsfoundation.orgscripps.edu These methods utilize computer algorithms and databases to simulate biological processes and predict molecular behavior. mskcc.orgsimonsfoundation.org

Molecular Docking and Protein-Ligand Interaction Networks

Molecular docking is a key computational technique used to predict the binding orientation and affinity of small molecules, such as this compound, to target proteins. als-journal.commdpi.com This approach helps researchers understand how this compound might interact with specific biological targets at a molecular level. als-journal.comnih.govmdpi.com By simulating these interactions, molecular docking provides valuable insights into the potential efficacy of a compound and helps identify favorable binding sites and key residues involved in the interaction. als-journal.commdpi.com Studies involving molecular docking can estimate the binding affinity of this compound to potential protein targets. mdpi.comnih.gov Protein-ligand interaction networks further explore the complex web of interactions between a ligand and various proteins, providing a broader understanding of a compound's potential effects within a biological system. nih.govmdpi.comosu.edu

Virtual Screening for Identification of Novel Targets and Analogues

Virtual screening is a computational method used to rapidly assess large libraries of compounds to identify potential drug candidates based on their predicted interaction with a specific target or their similarity to known active compounds. als-journal.comarxiv.orgfrontiersin.org This technique can be applied to this compound to identify novel protein targets with which it might interact, or to discover analogues with similar predicted activity. arxiv.orgfrontiersin.org Virtual screening accelerates the drug discovery process by narrowing down the number of compounds that require experimental testing. als-journal.comdrugtargetreview.com By using bioinformatic and chemoinformatic tools, researchers can select compounds that are likely to bind to a desired protein target. als-journal.comfrontiersin.org

Preclinical Research Models for Pharmacological Potential Assessment

Preclinical research models, both in vivo and in vitro, are essential for evaluating the pharmacological potential of this compound before any human trials. news-medical.netyoutube.com These studies provide crucial data on the compound's biological activity, distribution, and potential effects on different cell types and tissues. news-medical.netanmm.org.mx

In Vivo Radiobiodistribution and Imaging in Necrotic Tissues

In vivo studies, typically conducted in animal models, are used to assess the distribution of a compound within a living organism over time (biodistribution). news-medical.netyoutube.comiqvia.com Radiobiodistribution studies involve labeling the compound with a radioactive isotope to track its movement and accumulation in various organs and tissues. acs.orgnih.gov Research has investigated the potential of radioiodinated this compound, specifically 131I-Skyrin, as a necrosis avid agent for imaging and potential targeted radionuclide therapy of solid tumors. acs.orgnih.gov Necrotic tissue, characterized by dead or dying cells, is a common feature in various diseases, including solid tumors. wcei.netwcei.net Studies in rats with liver and muscle necrosis, as well as in mice bearing tumor xenografts, have shown higher accumulation of 131I-Skyrin in necrotic tissues compared to normal organs. acs.orgnih.gov This suggests this compound's potential as an imaging agent for identifying necrotic areas. acs.orgresearchgate.net

Table 1: In Vivo Radiobiodistribution of 131I-Skyrin

Tissue TypeAccumulation of 131I-SkyrinRelative to 131I-HypericinSignificance (p-value)Source
Necrotic LiverHigherLower< 0.05 acs.orgnih.gov
Necrotic MuscleHigherLower< 0.05 acs.orgnih.gov
Normal OrgansLower-- acs.orgnih.gov
Necrotic TumorHighest (in H22 xenografts)-- acs.orgnih.gov

Note: Data is based on studies in rats and mice.

Imaging techniques, such as SPECT/CT, are used in conjunction with radiobiodistribution studies to visualize the distribution and uptake of the labeled compound in necrotic tissues. acs.orgnih.gov This allows for the non-invasive detection and localization of necrotic areas. researchgate.netnih.gov

In Vitro Assessment of Cytotoxic and Genotoxic Potential in Diverse Cell Lines

In vitro studies, conducted using cell cultures outside of the body, are fundamental for evaluating the direct effects of this compound on various cell types. news-medical.netmdpi.com This includes assessing its cytotoxic potential (ability to cause cell death) and genotoxic potential (ability to damage genetic material). mdpi.comnih.govresearchgate.net

Cytotoxicity of this compound has been evaluated using diverse human cancer cell lines and non-cancerous human lymphocytes. mdpi.comnih.govresearchgate.net Assays such as the MTT assay and trypan blue exclusion test are commonly employed to measure cell viability and proliferation after this compound treatment. mdpi.comnih.govresearchgate.net Studies have indicated that the cytotoxic activity of this compound can vary depending on the cell line. mdpi.com For instance, HepG2 human hepatoma cells were found to be more susceptible to this compound-induced death compared to human lymphocytes. mdpi.comnih.govresearchgate.net this compound has also shown cytotoxic effects on other cancer cell lines, including MIA-PaCa-2, HL-60, Calu-1, HeLa, and K562, with varying IC50 values (the concentration required to inhibit cell growth by 50%). mdpi.com

Table 2: In Vitro Cytotoxicity of this compound in Various Cell Lines

Cell LineCell TypeAssay MethodTreatment DurationIC50 (μM) (approximate)Source
Human LymphocytesNon-cancerousTrypan blue exclusion test1 h> 100 mdpi.comresearchgate.net
HepG2Cancer (Hepatoma)MTT assay24 hVaries with concentration mdpi.comresearchgate.net
MIA-PaCa-2CancerNCI60/ATCC panel, MTT assay48 h50 ± 2.6 mdpi.com
HL-60Cancer (Leukemia)Growth inhibition assay-74 mdpi.com
Calu-1CancerGrowth inhibition assay72 h26.6 ± 4.6 mdpi.com
HeLaCancerGrowth inhibition assay72 h21 ± 6.5 mdpi.com
K562CancerGrowth inhibition assay72 h50.7 ± 9.3 mdpi.com
HCT 116CancerMetabolic activity, cellularity-Responsive (decreased) researchgate.net
HT-29CancerMetabolic activity, cellularity-Responsive (decreased) researchgate.net
Sf9 (insect ovarian cells)Insect--9.6 μg/ml nih.gov
C6/36 (mosquito cells)Insect--No activity nih.gov
Mammalian test cell linesMammalian--No activity nih.gov
S. aureus strains (incl. MRSA)BacterialMIC-4-8 μg/mL nih.gov

Note: IC50 values can vary depending on the specific experimental conditions.

Genotoxicity assessment, often performed using the comet assay, evaluates the potential of this compound to induce DNA damage. mdpi.comnih.govresearchgate.netresearchgate.net Studies have indicated that this compound, at non-cytotoxic concentrations, did not exhibit elevated genotoxicity in human lymphocytes or HepG2 cells. mdpi.comnih.gov In fact, this compound demonstrated moderate DNA-protective effects, which were more pronounced in non-cancerous human lymphocytes. mdpi.comnih.govresearchgate.net this compound did not show DNA-damaging effects on plasmid DNA in cell-free methods. mdpi.com

Future Directions and Emerging Research Avenues for Skyrin

Further Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Elements

The biosynthesis of skyrin, particularly in fungi and certain plants, is an area ripe for further exploration. This compound is known to be biosynthesized through the polyketide pathway biosynth.com. While some progress has been made in identifying gene clusters potentially involved in this compound biosynthesis, a comprehensive understanding of all the enzymes and regulatory elements governing this process is still needed nih.govacs.org.

Research has shown that in Talaromyces species, a rug gene cluster is involved in the simultaneous biosynthesis of this compound and rugulosin (B17658) A. A cytochrome P450 monooxygenase, RugG, has been identified as potentially catalyzing the 5,5′-dimerization of emodin (B1671224) radicals to form this compound acs.org. Furthermore, a fungal aldo-keto reductase, RugH, can interact with a this compound precursor, diverting the pathway towards rugulosin A acs.org. These findings highlight the intricate enzymatic steps involved and suggest that other undiscovered enzymes may play crucial roles in the pathway, including those responsible for earlier steps in the polyketide synthesis and downstream modifications.

In plants, particularly in the Hypericum genus where this compound has been proposed as a precursor to hypericin (B1674126), the genes responsible for this compound biosynthesis remain largely uncharacterized mdpi.com. Studies utilizing transcriptomic and metabolomic approaches are beginning to shed light on potential candidate genes and pathways involved in anthraquinone (B42736) biosynthesis in these plants mdpi.commaxapress.commaxapress.com. Future research should focus on employing advanced genetic and biochemical techniques, such as CRISPR-Cas9 gene editing, enzyme activity assays, and protein crystallography, to definitively identify and characterize the function of each enzyme in the this compound biosynthetic pathway across different producing organisms. Understanding the regulatory elements, such as transcription factors, that control the expression of these biosynthetic genes is also critical for potential metabolic engineering efforts aimed at optimizing this compound production mdpi.com.

Investigating the interplay between the this compound biosynthetic pathway and other metabolic pathways, such as the shikimate pathway which contributes to other anthraquinones, could reveal complex regulatory networks researchgate.netnih.gov. Such studies could involve isotopic labeling experiments and flux analysis to map the flow of precursors through different branches of secondary metabolism.

Comprehensive Mapping of this compound's Molecular Target Landscape

While some molecular interactions of this compound have been identified, a comprehensive mapping of its molecular target landscape is essential to fully understand its mechanisms of action and potential therapeutic applications. This compound has been identified as a receptor-selective glucagon (B607659) antagonist, demonstrating the ability to interfere with the coupling of glucagon to adenylate cyclase in rat liver membranes nih.govredalyc.org. This action suggests potential in modulating glucose metabolism mdpi.com.

However, given this compound's diverse reported biological activities, including antioxidant, antimicrobial, and potential anti-cancer properties, it is likely that it interacts with multiple molecular targets biosynth.comredalyc.orgrsc.org. Future research should employ high-throughput screening methods, such as activity-based protein profiling (ABPP) and thermal proteome profiling (TPP), to systematically identify proteins that directly bind to or are modulated by this compound in various cellular contexts universiteitleiden.nl.

Studies could focus on specific pathways implicated in this compound's observed effects. For instance, investigating its interaction with enzymes and signaling proteins involved in oxidative stress response, microbial cell wall synthesis, or cell cycle regulation could provide valuable insights biosynth.comrsc.org. Network pharmacology approaches, integrating data on this compound's predicted targets with biological pathway databases, can help to elucidate the complex network of interactions and identify key nodes affected by this compound treatment mdpi.com.

Furthermore, understanding the binding kinetics and affinities of this compound to its identified targets is crucial. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide quantitative data on these interactions. Research should also explore how this compound's binding to one target might influence its interaction with others, potentially revealing synergistic or antagonistic effects.

Innovation in Sustainable and Scalable Synthetic Methodologies

The increasing interest in this compound necessitates the development of sustainable and scalable synthetic methodologies to complement or potentially replace extraction from natural sources, which can be subject to variations in yield and environmental factors. While natural sources like fungi and plants produce this compound, the efficiency and cost-effectiveness of extraction and purification can be limiting for large-scale applications biosynth.comresearchgate.net.

Current chemical synthesis approaches for complex natural products like this compound can be challenging, often involving multiple steps and potentially hazardous reagents nih.gov. Innovation in synthetic methodologies for this compound should focus on developing more efficient, atom-economical, and environmentally friendly routes. This could involve exploring novel catalytic methods, including organocatalysis or biocatalysis, to facilitate key transformations in the this compound structure nih.gov.

Chemoenzymatic synthesis, combining the specificity of enzymes with the versatility of chemical reactions, holds significant promise for the sustainable production of complex molecules like this compound acs.org. Research into identifying or engineering enzymes capable of catalyzing specific steps in the this compound synthesis could lead to more efficient and selective routes.

Furthermore, exploring flow chemistry techniques could enable continuous and scalable production of this compound under controlled conditions, potentially improving reaction efficiency and safety japsonline.com. The development of total synthesis strategies that are not only efficient but also allow for the facile generation of this compound analogues with modified properties is also a critical future direction nih.gov. This would support structure-activity relationship studies and the development of new chemical probes or therapeutic leads.

Development of this compound and Its Analogues as Chemical Biology Probes

This compound's distinct structure and biological activities make it a compelling candidate for development as a chemical biology probe. Chemical probes are small molecules used to perturb biological systems and investigate protein function or cellular processes nih.govmskcc.org. Developing this compound and its analogues as such probes can provide invaluable tools for dissecting the biological pathways it influences.

Future research should focus on synthesizing modified versions of this compound with appended tags, such as fluorescent labels, biotin (B1667282) handles, or photoaffinity groups mskcc.org. These modifications would allow for the visualization of this compound's distribution in cells and tissues, the identification of its binding partners through pull-down assays and mass spectrometry, and the study of its interactions in living systems universiteitleiden.nl.

Creating a library of this compound analogues with systematic structural variations is also crucial. By evaluating the biological activity of these analogues, researchers can establish detailed structure-activity relationships (SAR) rsc.org. This SAR data is essential for understanding which parts of the this compound molecule are critical for specific interactions and activities, guiding the design of more potent and selective probes or potential therapeutic agents.

The development of cell-permeable and bioorthogonally tagged this compound analogues would enable the study of this compound's targets and effects in live cells and even in vivo nih.gov. Such probes could be used to monitor the activity of target proteins, track changes in metabolic pathways, or visualize cellular responses to this compound treatment in real-time. The application of this compound-based chemical probes could significantly advance our understanding of its biological roles and unlock its full potential in various research and potentially therapeutic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.